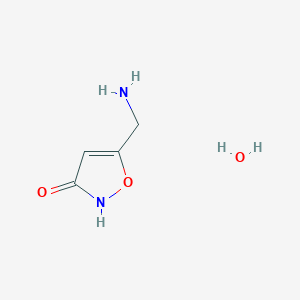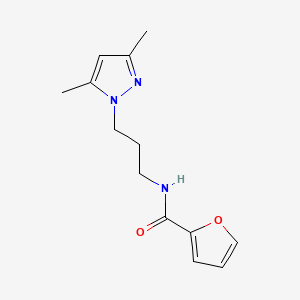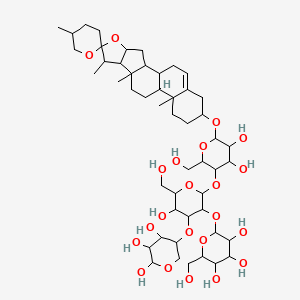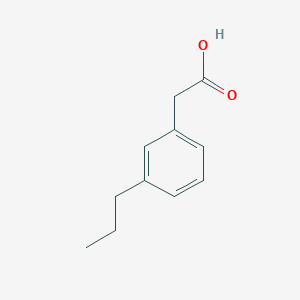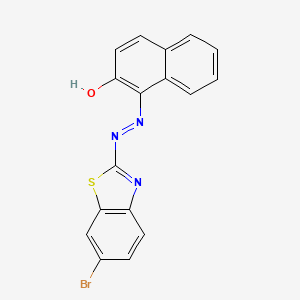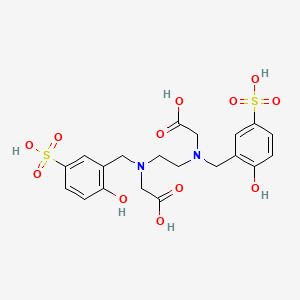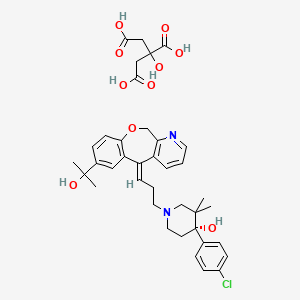
4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate is an organic compound that belongs to the class of esters It is formed by the esterification of 4-(2-Methylbutan-2-yl)phenol with 2-hydroxybenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate typically involves the esterification reaction between 4-(2-Methylbutan-2-yl)phenol and 2-hydroxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-(2-Methylbutan-2-yl)phenol and 2-hydroxybenzoic acid.
Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Hydrolysis: 4-(2-Methylbutan-2-yl)phenol and 2-hydroxybenzoic acid.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of various products, including pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of 4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed in biological systems to release 4-(2-Methylbutan-2-yl)phenol and 2-hydroxybenzoic acid, which may exert their effects through different pathways. The phenolic group can interact with cellular components, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylbutan-2-yl)phenyl 4-hydroxybenzoate
- 2-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate
- 4-(2-Methylbutan-2-yl)phenyl 3-hydroxybenzoate
Uniqueness
4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
89019-90-9 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
[4-(2-methylbutan-2-yl)phenyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C18H20O3/c1-4-18(2,3)13-9-11-14(12-10-13)21-17(20)15-7-5-6-8-16(15)19/h5-12,19H,4H2,1-3H3 |
InChI Key |
OASCOLAFQZWAIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


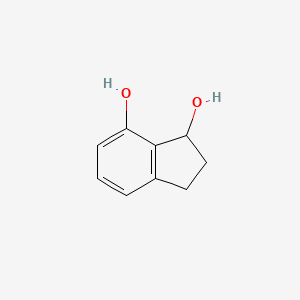
![4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14146013.png)
![2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146017.png)

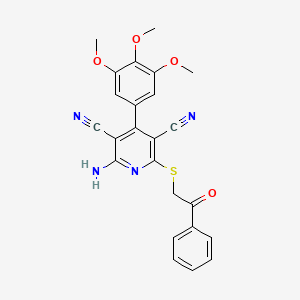

![Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate](/img/structure/B14146047.png)
